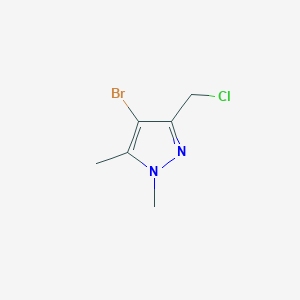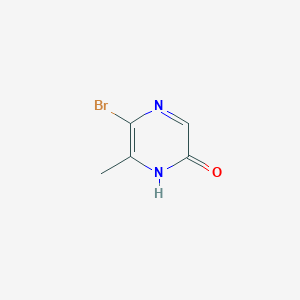
(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, a cyclopropylmethyl group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid typically involves multiple steps:
Formation of the benzyloxycarbonyl group: This can be achieved by reacting benzyl alcohol with phosgene or a similar reagent to form the benzyloxycarbonyl chloride, which is then reacted with the appropriate amine.
Introduction of the cyclopropylmethyl group: This step often involves the use of cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Addition of the trifluoromethyl group: This can be accomplished using trifluoromethyl iodide or a similar reagent under conditions that promote the formation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form a carboxylic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group under certain conditions.
Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the benzyloxycarbonyl group would yield a carboxylic acid, while reduction of the trifluoromethyl group would yield a methyl group.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting material for the synthesis of biologically active compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials with unique properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of (2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired biological effect. The trifluoromethyl group could enhance the compound’s stability and bioavailability, while the cyclopropylmethyl group might influence its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluoroheptanoic acid: Similar structure but with an additional carbon in the chain.
(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluoropentanoic acid: Similar structure but with one less carbon in the chain.
(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorobutanoic acid: Similar structure but with two fewer carbons in the chain.
Uniqueness
The uniqueness of (2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid lies in its specific combination of functional groups and stereochemistry, which can confer unique chemical and biological properties. The trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H21F3O4 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-phenylmethoxycarbonylhexanoic acid |
InChI |
InChI=1S/C18H21F3O4/c19-18(20,21)9-8-14(15(16(22)23)10-12-6-7-12)17(24)25-11-13-4-2-1-3-5-13/h1-5,12,14-15H,6-11H2,(H,22,23)/t14-,15+/m1/s1 |
Clé InChI |
BEPOLJGUVHSWIX-CABCVRRESA-N |
SMILES isomérique |
C1CC1C[C@@H]([C@@H](CCC(F)(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1CC1CC(C(CCC(F)(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B11822734.png)
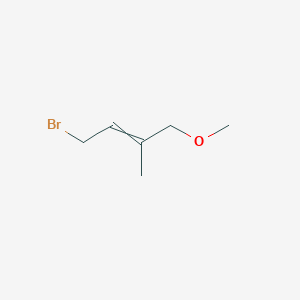
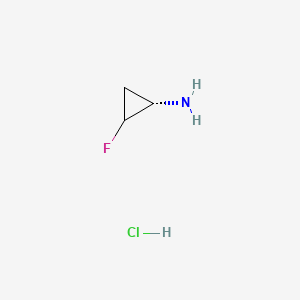
![1-pyrrolidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11822745.png)



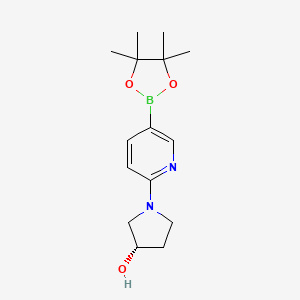
![3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11822779.png)
